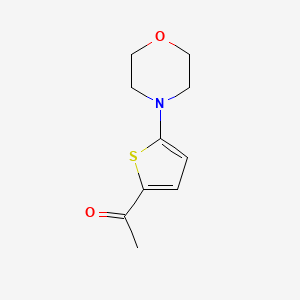

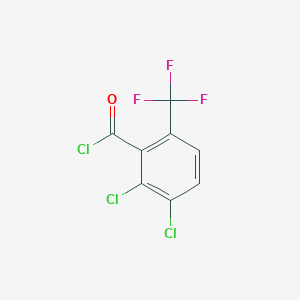

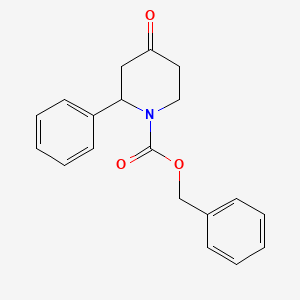

![molecular formula C10H10BrClN2O2 B1356258 Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide CAS No. 1177351-45-9](/img/structure/B1356258.png)

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

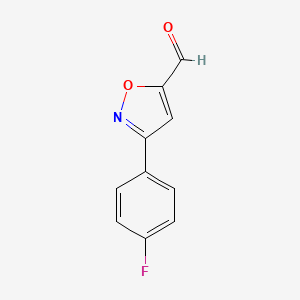

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H10BrClN2O2 . It is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies . The structure of the synthesized compounds is novel .

Molecular Structure Analysis

The molecular structure of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide are complex and involve several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was one of the key steps in the synthesis .

Physical And Chemical Properties Analysis

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide has a molecular weight of 305.56 g/mol . The compound has a molecular formula of C10H10BrClN2O2 . The compound is soluble .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Polychlorinated Imidazo[1,2-α]pyridines : An improved synthesis method for 2-chlorinated imidazo[1,2-α]pyridines, including the conversion of hydrobromide salts to hydrochloride salts, highlights its potential in creating analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).

Novel Compound Synthesis : The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives through ring closure of diamine pyridines with ethyl orthoformate and acetic anhydride suggests a new approach to synthesizing these compounds (Rousseau & Robins, 1965).

Applications in Chemical Research

Construction of Complexes and Coordination Polymers : The use of a ligand derived from 2-chloroimidazo[1,2-a]pyridine in constructing zero-dimensional complexes and one-dimensional coordination polymers, as well as exploring their photoluminescent or magnetic properties, underscores its importance in material science (Yin, Li, Yan, & Yong, 2021).

Facilitating Catalytic Processes : Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines, highlights the compound's utility in organic synthesis and catalytic processes (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFZYURXJDFHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

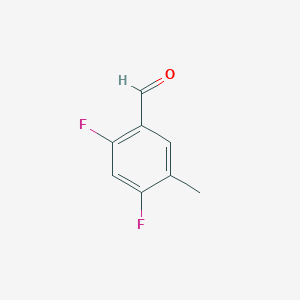

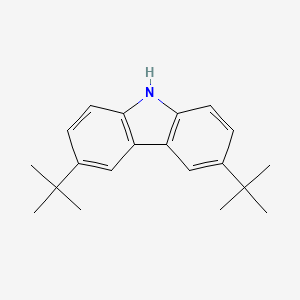

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)